molecular formula C19H19ClN2OS3 B11468387 3-[(2-chlorophenyl)methylsulfanyl]-12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene

3-[(2-chlorophenyl)methylsulfanyl]-12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B11468387
M. Wt: 423.0 g/mol
InChI Key: QNRLBYSOBXBGBU-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the tricyclic heterocyclic family. Its complex structure combines sulfur, nitrogen, and oxygen atoms, resulting in a unique arrangement of rings. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Thienopyridine Synthesis: The compound can be synthesized via a multistep process starting from thienopyridine derivatives. One common route involves cyclization of a suitable precursor under controlled conditions.

    Sulfur Incorporation: The introduction of sulfur atoms occurs through nucleophilic substitution reactions. For example, reaction with an appropriate thiol reagent leads to the formation of the sulfur-containing moiety.

    Chlorination and Methylation: The chlorophenyl group is introduced by chlorination of an aromatic precursor, followed by methylation to yield the desired compound.

Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, purification steps, and quality control measures. The compound’s commercial availability supports research and applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfur atom may yield thioethers or other reduced derivatives.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

    Common Reagents: Reagents like sodium hydride (NaH), hydrogen peroxide (H₂O₂), and various metal catalysts play crucial roles.

    Major Products: Depending on reaction conditions, products may include different regioisomers or stereoisomers.

Scientific Research Applications

Chemistry::

    Catalysis: The compound’s unique structure makes it an interesting ligand for transition metal catalysts.

    Supramolecular Chemistry: Its tricyclic framework contributes to host-guest interactions and self-assembly.

Biology and Medicine::

    Drug Discovery: Researchers explore its potential as a scaffold for novel drug candidates.

    Bioconjugation: The sulfur-containing group allows bioconjugation with biomolecules.

Industry::

    Materials Science: The compound’s properties may find applications in materials design.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are related heterocyclic compounds, this specific tricyclic system stands out due to its unique combination of sulfur, nitrogen, and oxygen atoms. Similar compounds include and .

Properties

Molecular Formula

C19H19ClN2OS3

Molecular Weight

423.0 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene

InChI

InChI=1S/C19H19ClN2OS3/c1-19(2)8-12-14(9-23-19)26-17-15(12)16(21-18(22-17)24-3)25-10-11-6-4-5-7-13(11)20/h4-7H,8-10H2,1-3H3

InChI Key

QNRLBYSOBXBGBU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=NC(=N3)SC)SCC4=CC=CC=C4Cl)C

Origin of Product

United States

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